Vildagliptin Impurity A

説明

Significance of Impurity Control in Active Pharmaceutical Ingredient (API) Quality

The control of impurities is a critical issue for the pharmaceutical industry and is mandated by global regulatory bodies. jpionline.org Guidelines established by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline for impurities in new drug substances, provide a framework for the reporting, identification, and qualification of impurities. ich.orgeuropa.eu The presence of impurities, even in trace amounts, can potentially impact the quality, safety, and efficacy of an API. jpionline.org Uncontrolled impurities could alter the drug's stability, shelf-life, or even its therapeutic effect. Therefore, a comprehensive impurity profile is an essential component of a drug's registration application, serving as a fingerprint of the quality and consistency of the manufacturing process. asianjpr.com This involves identifying and quantifying impurities and establishing acceptance criteria based on safety and clinical study data. ich.org

Categorization of Impurities Relevant to Vildagliptin (B1682220)

According to ICH guidelines, impurities in a drug substance are broadly classified based on their origin. jpionline.orgich.org For a synthetic API like Vildagliptin, the most relevant categories are organic impurities, which can be further subdivided into process-related impurities and degradation products. jpionline.orgmdpi.com

Process-related impurities are substances that arise during the manufacturing (synthesis and purification) process of the API. ikev.org These can include unreacted starting materials, by-products of side reactions, and residual intermediates. jpionline.org For instance, the synthesis of Vildagliptin involves starting materials like L-proline and 3-amino-1-adamantanol, which could potentially be carried through as impurities. Research has identified several process-related impurities in Vildagliptin, such as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (referred to as Impurity-E), which can be detected in different laboratory batches. nih.govresearchgate.net This highlights the importance of robust purification steps and analytical monitoring to control their levels in the final drug substance.

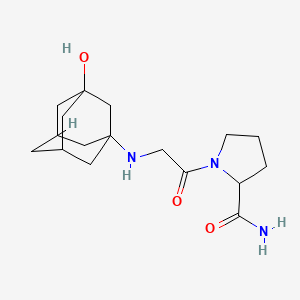

Degradation products are impurities that form due to chemical changes in the drug substance during storage or as a result of exposure to stress conditions like heat, light, humidity, or extreme pH. researchgate.net Vildagliptin Impurity A is a prime example of a degradation product. clearsynth.com It is formed by the hydrolysis of the nitrile group of the Vildagliptin molecule to a carboxamide group. google.com

Forced degradation studies, where the drug substance is exposed to harsh conditions, are performed to identify potential degradants. nih.gov Research shows that Vildagliptin is susceptible to degradation under basic, acidic, and oxidative stress. scholasticahq.comtandfonline.com Specifically, the formation of the amide impurity (Impurity A) is noted under basic and oxidative stress conditions. mdpi.com This hydrolysis is also observed to occur rapidly at higher temperatures and humidity levels, making it a key stability-indicating impurity. google.com Interestingly, this amide derivative has also been identified as a minor metabolite of Vildagliptin in rats, further underscoring the importance of its characterization. mdpi.com

Interactive Data Table: Summary of Vildagliptin Degradation Studies

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJPEBUSBVYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Definitive Structural Characterization of Vildagliptin Impurity a

Systematic Chemical Nomenclature and Common Synonyms

The precise identification of any chemical entity begins with its systematic name, which is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). Vildagliptin (B1682220) Impurity A is systematically named (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide . synthinkchemicals.com

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and commercial catalogs. These alternative names are often used for brevity or to highlight its relationship with the parent drug. Common synonyms include:

Vildagliptin Amide Impurity synthinkchemicals.com

N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-L-prolinamide synthinkchemicals.com

(S)-1-(2-(((1r,3R,5R,7S)-3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxamide

(2S)-1-((3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide

These various designations all refer to the same chemical structure and are essential for comprehensive literature searches and unambiguous identification.

Molecular Formula and Precise Chemical Structure

The elemental composition of Vildagliptin Impurity A is represented by its molecular formula, C₁₇H₂₇N₃O₃ . synthinkchemicals.com This formula indicates that each molecule of the impurity is composed of 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The calculated molecular weight of the compound is approximately 321.41 g/mol . synthinkchemicals.com

The definitive chemical structure of this compound reveals its relationship to Vildagliptin. It features a core L-prolinamide moiety linked to a glycyl unit, which is in turn substituted with a 3-hydroxyadamantan-1-yl group. The key difference from Vildagliptin lies in the terminal functional group of the pyrrolidine (B122466) ring, where the nitrile group of Vildagliptin is replaced by a carboxamide group in Impurity A.

Table 1: Chemical Identity of this compound

| Systematic (IUPAC) Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide |

| Molecular Formula | C₁₇H₂₇N₃O₃ |

| Molecular Weight | 321.41 g/mol |

| Common Synonyms | Vildagliptin Amide Impurity, N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-L-prolinamide |

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound relies on a suite of advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecule's mass, connectivity, and spatial arrangement of atoms. synthinkchemicals.com While specific experimental data for this compound is not extensively published in publicly accessible literature, the application of these techniques for the characterization of Vildagliptin and its related substances is well-established. synthinkchemicals.comglppharmastandards.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound, HRMS would be employed to confirm its molecular formula, C₁₇H₂₇N₃O₃. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₇H₂₈N₃O₃⁺ | 322.2125 |

| [M+Na]⁺ | C₁₇H₂₇N₃NaO₃⁺ | 344.1945 |

| [M+K]⁺ | C₁₇H₂₇N₃KO₃⁺ | 360.1684 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments is typically required for a complete structural assignment.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the protons on the adamantane (B196018) cage, the pyrrolidine ring, the glycyl linker, and the amide and amine groups.

¹³C NMR (Carbon-13 NMR): This technique detects the carbon nuclei and provides information about the number of different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbons of the amide groups, the carbons of the adamantane moiety, and the carbons of the pyrrolidine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which aids in the assignment of signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

| Adamantane Protons | 1.5 - 2.5 |

| Pyrrolidine Protons | 1.8 - 4.5 |

| Glycyl CH₂ Protons | 3.0 - 4.0 |

| NH and NH₂ Protons | 5.0 - 8.0 |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Adamantane Carbons | 30 - 70 |

| Pyrrolidine Carbons | 25 - 60 |

| Glycyl CH₂ Carbon | 40 - 50 |

| Carbonyl Carbons | 170 - 180 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to identify spin systems and trace out the connectivity of protons within molecular fragments.

Through the combined interpretation of these advanced spectroscopic and spectrometric data, the precise chemical structure of this compound can be definitively confirmed, ensuring the quality and safety of the related pharmaceutical products.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for the structural characterization of this compound. This method provides valuable insights into the functional groups present within the molecule, aiding in its definitive identification and differentiation from the active pharmaceutical ingredient, vildagliptin.

Key research findings from the FT-IR analysis of a closely related vildagliptin impurity, identified as an inner salt, show distinct spectral differences when compared to vildagliptin itself. nih.gov For instance, the spectrum of the impurity exhibits a broad O-H stretching vibration at 3385 cm⁻¹. nih.gov A significant observation is the absence of the N-H stretching vibration, which is typically observed for vildagliptin at 3294 cm⁻¹, and the C≡N stretch, which appears at 2237 cm⁻¹ in the parent drug. nih.gov

The aliphatic C-H stretching vibrations for the impurity are observed at 2932, 2920, and 2854 cm⁻¹. nih.gov Furthermore, the spectrum shows a prominent C=O stretching vibration at 1658 cm⁻¹, indicative of a carbonyl group, and a C-O stretching vibration at 1033 cm⁻¹. nih.gov The presence of a C-N stretching vibration is noted at 1165 cm⁻¹. nih.gov

These specific spectral assignments provide a unique vibrational fingerprint for this compound, allowing for its unambiguous characterization. The table below summarizes the key FT-IR spectral data for a characterized vildagliptin inner salt impurity, offering a comparative reference for this compound. nih.gov

| Frequency (cm⁻¹) | Assignment | Mode of Vibration |

| 3385 | O─H | Stretching |

| 2932, 2920, 2854 | Aliphatic C─H | Stretching |

| 1658 | C=O | Stretching |

| 1165 | C─N | Stretching |

| 1033 | C─O | Stretching |

Formation Pathways and Degradation Mechanisms of Vildagliptin Impurity a

Hydrolytic Degradation Mechanisms

Hydrolysis is a significant degradation pathway for Vildagliptin (B1682220), leading to the formation of various impurities. The formation of Impurity A via hydrolysis is often preceded by the hydrolysis of the cyano moiety in Vildagliptin to form an amide intermediate, (S)-1-[2-(3-hydroxyadamantan-1-amino)acetyl]pyrrolidine-2-carboxamide (referred to as the amide impurity or related substance C). cjph.com.cnnih.govnih.gov This amide intermediate can then undergo intramolecular cyclization to yield the cyclic amidine structure of Impurity A.

Environmental conditions play a crucial role in the degradation of Vildagliptin. Studies have shown that the hydrolysis of Vildagliptin to its amide impurity occurs at a very high rate under conditions of high humidity and high temperature. mdpi.com Forced degradation studies confirm that temperature significantly accelerates the breakdown of the parent molecule. At 70°C, an almost complete disintegration of Vildagliptin was observed in various media, indicating its thermal lability. nih.govnih.gov The presence of certain pharmaceutical excipients can also impact the stability of Vildagliptin under high temperature and humidity. nih.gov

Table 1: Effect of Temperature on Vildagliptin Degradation

| Temperature | Condition | Observation | Source(s) |

|---|---|---|---|

| Room Temperature (23°C) | 1M NaOH | 84.33% degradation after 240 minutes | nih.gov |

| Room Temperature (23°C) | 3% H₂O₂ | 87.04% degradation after 180 minutes | nih.gov |

| 60°C | 0.01 M NaOH | >10% degradation after 30 minutes | nih.gov |

| 70°C | Acidic, Basic, Oxidative Media | Almost complete disintegration | nih.govnih.gov |

Vildagliptin's stability is highly dependent on pH. Forced degradation studies performed under extreme pH values demonstrate significant degradation in both acidic and basic environments. nih.govresearchgate.net The hydrolysis of the cyano group to the corresponding amide, a precursor to Impurity A, occurs under acidic, basic, and oxidative conditions. nih.govnih.gov Further hydrolysis of the amide group can lead to the formation of the corresponding carboxylic acid. nih.gov

Under alkaline conditions, the peptide linkages in the Vildagliptin structure can be broken, leading to the formation of hydrolysis impurities. google.com Studies have shown that in 1M NaOH at room temperature, 84.33% of the drug degrades within 240 minutes, while in 1M HCl, 59.28% degradation is observed over the same period. nih.gov This indicates that Vildagliptin is more susceptible to degradation under basic conditions compared to acidic ones at room temperature. nih.gov

Table 2: Vildagliptin Degradation under Various Stress Conditions

| Stress Condition | Reagent | Percent Degradation | Source(s) |

|---|---|---|---|

| Acidic | 0.1 N HCl | 13.27% | researchgate.net |

| Alkaline | 0.1 N NaOH | 14.76% | researchgate.net |

| Oxidative | 3% H₂O₂ | 23.76% | researchgate.net |

| Photolytic | - | 1.98% | researchgate.net |

Oxidative Degradation Mechanisms

Oxidative stress is a major factor in the degradation of Vildagliptin. The drug shows its lowest stability in oxidative conditions. nih.gov In forced degradation studies using 3% hydrogen peroxide (H₂O₂), Vildagliptin degrades rapidly, with 87.04% degradation occurring within 180 minutes at room temperature. nih.gov The primary degradation product identified under oxidative stress is the amide impurity, formed by the hydrolysis of the cyano group. nih.govmdpi.comnih.gov While oxidation is a significant pathway for Vildagliptin degradation, the direct formation of the cyclic amidine (Impurity A) under these conditions is not prominently reported. The primary product is the amide, which could subsequently cyclize. nih.govsemanticscholar.org

Process-Related Formation during Vildagliptin Synthesis

Impurities in Vildagliptin can also originate during the manufacturing process. daicelpharmastandards.com These process-related impurities can be formed from starting materials, intermediates, or as by-products of side reactions occurring during the synthesis. daicelpharmastandards.comresearchgate.net

The synthesis of Vildagliptin typically involves starting materials such as L-proline and 3-amino-1-adamantanol. asianpubs.org The quality of these raw materials and the intermediates derived from them, such as (S)-N-chloroacetyl-2-cyanopyrrolidine, is crucial for controlling the impurity profile of the final API. daicelpharmastandards.comgoogle.com Impurity A can be synthesized from Vildagliptin itself under certain catalytic conditions, suggesting that conditions in the final steps of synthesis or purification could lead to its formation from the API. google.com For instance, one patented method describes the preparation of a Vildagliptin impurity from the intermediate (S)-1-[[(3-hydroxyadamantane)amino]acetyl]-2-cyanopyrrolidine through catalysis with a Lewis acid. google.com

In a multi-step synthesis, side reactions can lead to the formation of various by-products. The formation of Impurity A as a process-related impurity is plausible through the intramolecular cyclization of either a late-stage intermediate or the final Vildagliptin molecule. asianpubs.org This cyclization can be promoted by the specific reaction conditions, such as the presence of acidic or basic reagents, or elevated temperatures used during the synthesis. google.compatsnap.com For example, the synthesis of another Vildagliptin impurity, the diketopiperazine, involves a self-condensation reaction under basic conditions, highlighting how reaction conditions can generate cyclic by-products. patsnap.com Similarly, the intramolecular reaction between the secondary amine and the cyano group of Vildagliptin or a precursor, facilitated by the reaction environment, would lead to the formation of the cyclic amidine structure of Impurity A.

Impact of Specific Reaction Conditions on Impurity A Formation

The generation of Vildagliptin Impurity A is significantly influenced by the surrounding chemical environment, particularly pH and temperature. Forced degradation studies, which subject the active pharmaceutical ingredient (API) to extreme conditions, provide insight into the impurity's formation kinetics.

Vildagliptin demonstrates susceptibility to degradation under acidic, basic, and oxidative conditions, with the rate of degradation increasing substantially at elevated temperatures. nih.gov For instance, at 70°C, a significant breakdown of vildagliptin occurs in acidic, basic, and oxidative environments. nih.govresearchgate.net Even at room temperature, considerable degradation is observed, following pseudo first-order kinetics. nih.gov

Specifically, acidic and basic conditions are conducive to the formation of various degradation products. nih.gov One degradant, identified as [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid, was detected when vildagliptin was stressed in both acidic and basic conditions at room temperature (23°C) and at 70°C. nih.gov While Impurity A itself is a cyclic amidine, its formation is part of a complex degradation profile influenced by these factors. The rate of vildagliptin degradation, which can lead to the formation of Impurity A and other related substances, varies with the specific conditions applied.

Table 1: Vildagliptin Degradation Rates at Room Temperature Under Various Stress Conditions

| Stress Condition | Rate Constant (k) s⁻¹ |

| Oxidative | 4.76 × 10⁻⁴ |

| Basic | 3.11 × 10⁻⁴ |

| Acidic | 1.73 × 10⁻⁴ |

This table illustrates the calculated pseudo first-order kinetics for vildagliptin degradation under different stress conditions at room temperature, indicating the relative instability in these environments. nih.gov

Interconversion Pathways with Other Vildagliptin Impurities

The chemical pathways of vildagliptin impurities are not always linear; interconversion between different impurities can occur. This compound can be a precursor or a product of other related substances.

A notable interconversion involves this compound and Vildagliptin Impurity B (amide impurity). Research has demonstrated that Impurity A can be used as a starting material to synthesize Impurity B through a hydrolysis reaction. This indicates a direct chemical pathway where the cyclic amidine structure of Impurity A is converted to the corresponding amide in Impurity B.

Furthermore, another process-related impurity, designated as Impurity-E ((2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile), has been found to be unstable. researchgate.netnih.gov This unstable impurity degrades into a more stable compound, Impurity-F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione). researchgate.netnih.gov While not a direct interconversion with Impurity A, this highlights the reactive nature of vildagliptin-related compounds and the potential for complex transformation pathways where one impurity can degrade or rearrange to form another.

Table 2: Key Vildagliptin Impurities and Their Relationships

| Impurity Name | Chemical Name | Relationship / Pathway |

| This compound | 2-(3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one | Precursor to Impurity B via hydrolysis. |

| Vildagliptin Impurity B | (S)-1-[2-(3-hydroxyadamantan-1-amino)acetyl]pyrrolidine-2-carboxamide | Formed from Impurity A. Also formed under oxidative and basic stress. mdpi.com |

| Impurity-E | (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile | Unstable process-related impurity. researchgate.netnih.gov |

| Impurity-F | (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione | Stable degradation product of Impurity-E. researchgate.netnih.gov |

This table summarizes the chemical names of key impurities and their known interconversion or degradation pathways.

Analytical Methodologies for Detection, Identification, and Quantification of Vildagliptin Impurity a

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Vildagliptin (B1682220) from its impurities. Various techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC), have been developed and optimized to resolve Vildagliptin Impurity A from the parent drug and other related substances.

HPLC, particularly in its reversed-phase mode, is the most widely used technique for the analysis of Vildagliptin and its impurities in both bulk drug and pharmaceutical dosage forms. researchgate.netnih.gov

The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters to achieve adequate separation between Vildagliptin and this compound. The selection of the stationary phase is critical; C8 and C18 columns are commonly employed due to their hydrophobicity, which allows for the effective retention and separation of the moderately polar Vildagliptin and its related compounds. amazonaws.comijpsr.com

The composition of the mobile phase, including the type of organic modifier (typically acetonitrile (B52724) or methanol), the pH of the aqueous buffer, and the buffer concentration, is meticulously adjusted to fine-tune the retention times and peak shapes. nih.govsemanticscholar.org For instance, a method developed for Vildagliptin and its synthetic intermediate, 3-amino-1-adamantanol, utilized a mobile phase consisting of potassium dihydrogen phosphate (B84403) buffer (pH 4.6), acetonitrile, and methanol (B129727) in a 30:50:20 (v/v/v) ratio on a C18 column. nih.govsemanticscholar.org Another cost-effective method employed an isocratic elution with a mobile phase of a perchloric acid buffer, acetonitrile, and methanol (870:100:30 v/v/v) on an ODS-4 C18 column, with detection at 210 nm. amazonaws.comamazonaws.com These methods demonstrate the versatility of RP-HPLC in resolving Vildagliptin from its impurities.

| Parameter | Method 1 ijpsr.com | Method 2 nih.govsemanticscholar.org | Method 3 amazonaws.com |

|---|---|---|---|

| Stationary Phase | BDS Hypersil C8 (250 x 4.6 mm, 5µ) | Symmetry Waters C18 (150 mm × 4.6 mm, 5 μm) | ODS-4 C18 (250 × 4.6 mm, 3 µm) |

| Mobile Phase | A: Ammonium dihydrogen orthophosphate & Octane sulfonic acid sodium salt buffer (pH 4) B: Methanol:Buffer (95:5) | Potassium dihydrogen phosphate buffer (pH 4.6):Acetonitrile:Methanol (30:50:20, v/v/v) | Perchloric acid buffer:Acetonitrile:Methanol (87:10:3, v/v/v) |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 210 nm | 220 nm | 210 nm |

| Column Temperature | 35°C | Ambient | 50°C |

Both isocratic and gradient elution strategies are utilized for the analysis of this compound, with the choice depending on the complexity of the sample matrix and the number of impurities to be resolved.

Isocratic Elution: This strategy employs a constant mobile phase composition throughout the analytical run. It is favored for its simplicity, robustness, and superior reproducibility of retention times. amazonaws.comsemanticscholar.org Methods designed for quality control of a limited number of known impurities, including Impurity A, often use isocratic elution to ensure consistency and ease of method transfer between laboratories. amazonaws.comnih.govsemanticscholar.org For example, an isocratic method successfully separated Vildagliptin from its synthetic intermediate with retention times of 6.2 and 8.2 minutes, respectively, demonstrating sufficient resolution for quantification. nih.govsemanticscholar.org

UHPLC, also known as UPLC, represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with sub-2 µm particles, which enables operation at higher linear velocities without a loss of separation efficiency. semanticscholar.orgnih.gov

The primary advantage of UHPLC in the analysis of this compound is the dramatic reduction in analysis time while simultaneously enhancing chromatographic resolution. semanticscholar.orgnih.gov A UPLC-ESI/Q-TOF MS/MS method was developed for the determination of Vildagliptin and its organic impurities, proving to be a precise, accurate, and robust tool for quality control in the pharmaceutical industry. nih.gov The enhanced separation efficiency allows for better resolution of closely eluting peaks, which is critical for accurately quantifying impurities that may be present at low levels. semanticscholar.org The shorter analysis times improve laboratory throughput, which is a significant economic advantage. Optimization of UHPLC methods often involves adjusting the gradient slope, flow rate, and column temperature to maximize the separation in the shortest possible time. researchgate.net

| Parameter | Conventional HPLC | UHPLC/UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Analysis Time | Longer (e.g., >10 min) | Shorter (e.g., <5 min) |

| Resolution | Good | Excellent / Higher |

| System Pressure | Lower (< 6000 psi) | Higher (> 15000 psi) |

| Solvent Consumption | Higher | Lower |

HPTLC is a valuable alternative and complementary technique to HPLC for the analysis of Vildagliptin and its impurities. It offers the advantages of simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously on a single plate.

Stability-indicating HPTLC methods have been successfully developed and validated for Vildagliptin. ijpsr.comresearchgate.net These methods are particularly useful for forced degradation studies, where they can effectively separate the intact drug from degradation products, including potential impurities like Impurity A. One such method utilized a mobile phase of Chloroform: n-Butanol: Methanol (5:2:3 v/v/v) with UV detection at 227 nm. ijpsr.com The method demonstrated good linearity over a concentration range of 2000-20000 ng/band. ijpsr.com Another HPTLC method for Vildagliptin and Metformin used a mobile phase of Hexane: Methanol: Acetonitrile: Glacial Acetic Acid (2:3.5:2.5:0.2 v/v/v/v), achieving a retardation factor (Rf) value of 0.73 for Vildagliptin. researchgate.net The distinct Rf values allow for the identification and semi-quantitative estimation of impurities.

| Parameter | Method 1 ijpsr.com | Method 2 researchgate.net |

|---|---|---|

| Mobile Phase | Chloroform: n-Butanol: Methanol (5:2:3 v/v/v) | Hexane: Methanol: Acetonitrile: Glacial Acetic Acid (2:3.5:2.5:0.2 v/v/v/v) |

| Detection (UV) | 227 nm | 217 nm |

| Rf Value (Vildagliptin) | Not specified | 0.73 ± 0.02 |

| Linearity Range | 2000-20000 ng/band | Not specified |

| LOD | 357.31 ng/band | Not specified |

| LOQ | 1082.76 ng/band | Not specified |

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a robust analytical tool for the quantification of volatile and semi-volatile impurities in pharmaceutical substances. In the context of Vildagliptin analysis, GC is particularly useful for monitoring residual solvents and certain process-related impurities that are amenable to volatilization. The methodology typically involves a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

For the analysis of specific Vildagliptin-related impurities, such as the starting materials 3-amino-1-adamantanol and L-prolinamide, a GC method can be employed for their determination. google.com The separation is achieved on a capillary column, and the method's parameters are optimized to ensure adequate resolution and sensitivity. google.com In some cases, derivatization of the analyte may be necessary to increase its volatility and thermal stability, enabling analysis by GC coupled with Mass Spectrometry (GC-MS). nih.gov A validated GC-MS method, for instance, has been developed for Vildagliptin itself, involving derivatization to form an O-TMS derivative, which is then detected in selected ion monitoring (SIM) mode for enhanced specificity and sensitivity. nih.gov

Table 1: Exemplary Gas Chromatography (GC) Conditions for Vildagliptin Impurity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) |

| Column Temperature | 190 °C |

| Inlet Temperature | 225 °C |

| Detector Temperature | 290 °C |

| Carrier Gas | Hydrogen/Nitrogen mixture |

| Flow Rate | 6 mL/min |

| Injection Volume | 2 µL |

| Split Ratio | 10:1 |

Data compiled from publicly available research. google.com

Capillary Electrophoresis (CE) for Impurity Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceutical impurities due to its high efficiency, minimal sample consumption, and rapid analysis times. For Vildagliptin, Capillary Zone Electrophoresis (CZE) methods have been developed and validated for its determination in pharmaceutical dosage forms. nih.gov These methods demonstrate excellent specificity and can resolve the active ingredient from its degradation products and formulation excipients. nih.gov

CE is particularly advantageous for the chiral separation of Vildagliptin's enantiomers, where the R-enantiomer is considered an impurity. mdpi.comresearchgate.net By incorporating chiral selectors, such as cyclodextrins (CDs), into the background electrolyte (BGE), baseline separation of the S-Vildagliptin and R-Vildagliptin can be achieved. mdpi.comresearchgate.net An optimized method utilizing α-cyclodextrin in an acetate (B1210297) buffer has proven effective for determining the enantiomeric purity of Vildagliptin. mdpi.comresearchgate.net The method's performance is thoroughly assessed by investigating parameters like buffer concentration, pH, applied voltage, and capillary temperature to ensure robustness and reliability. mdpi.com

Table 2: Optimized Capillary Electrophoresis (CE) Conditions for Vildagliptin Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Uncoated fused-silica (e.g., 48 cm total length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 75 mM Acetate Buffer (pH 4.5) containing 50 mM α-cyclodextrin |

| Applied Voltage | 18 kV |

| Capillary Temperature | 15 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 3 s) |

| Detection Wavelength | 205 nm |

| Analysis Time | < 9 minutes |

Data sourced from scientific studies on chiral separation of Vildagliptin. mdpi.comresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of Vildagliptin is a critical quality attribute, as only the S-enantiomer is therapeutically active, while the R-enantiomer is considered an impurity. scirp.org Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric purity. researchgate.net A variety of chiral stationary phases (CSPs), particularly polysaccharide-based columns, have been successfully employed for this purpose.

A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of Vildagliptin's enantiomeric impurity (R-Vildagliptin) and other achiral related impurities. nih.gov This method utilizes a cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) based CSP (e.g., Lux Cellulose-2) and an optimized mobile phase to achieve baseline separation of all compounds. researchgate.netnih.gov Similarly, methods using other CSPs like Chiralpak IC (an amylose-based CSP) in polar organic mode have also demonstrated excellent selectivity and resolution between the enantiomers. tsijournals.com These methods are validated according to ICH guidelines and are suitable for routine quality control testing. nih.govtsijournals.com

Table 3: Chiral HPLC Conditions for Vildagliptin Enantiomeric Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column (CSP) | Lux Cellulose-2 | Chiralpak IC |

| Mode | Reversed-Phase | Polar Organic |

| Mobile Phase | Methanol / Water / Diethylamine (80:20:0.2, v/v/v) | Ethanol / Diethylamine (100:0.1, v/v) |

| Flow Rate | 0.45 mL/min | 1.0 mL/min |

| Column Temperature | 45 °C | 25 °C |

| Detection Wavelength | 215 nm | 210 nm |

| Resolution (Rs) | > 1.5 for all compounds | ~ 4.0 |

Data compiled from published research articles. nih.govtsijournals.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of pharmaceutical impurities. They provide not only quantitative data but also structural information crucial for impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its superior sensitivity and selectivity. nih.gov For Vildagliptin, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced separation efficiency, higher resolution, and shorter analysis times compared to conventional HPLC. nih.govresearchgate.net This technique is highly effective for quantifying known and identifying unknown impurities, even at trace levels. researchgate.net LC-MS methods are crucial for elucidating the structures of process-related impurities and degradation products formed under stress conditions. researchgate.netsemanticscholar.org

Electrospray Ionization (ESI) Interfaces

Electrospray Ionization (ESI) is the most common ionization source used in LC-MS for the analysis of polar and semi-polar molecules like Vildagliptin and its impurities. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. researchgate.net The analysis is often performed in the positive ion mode. nih.gov The ESI-MSn capability allows for multi-stage fragmentation experiments, which provide detailed structural information by analyzing the fragmentation patterns of an impurity, aiding in its definitive identification. researchgate.net

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

For the structural elucidation of unknown impurities, high-resolution mass spectrometry (HRMS) is essential. Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry is a powerful tool for this purpose. researchgate.net Q-TOF analyzers provide high mass accuracy (typically <5 ppm) and high resolution, which allows for the determination of the elemental composition of an impurity from its exact mass. This information is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. The combination of UPLC for separation with ESI-Q-TOF for detection provides a robust platform for the comprehensive characterization of Vildagliptin's impurity profile, ensuring drug quality and safety. nih.govsemanticscholar.org

Method Validation Parameters and Criteria

Method validation is a mandatory process in pharmaceutical analysis that demonstrates an analytical procedure is suitable for its intended purpose. For this compound, this involves a series of tests to confirm the reliability of the method used for its quantification, as stipulated by guidelines from the International Council for Harmonisation (ICH). researchgate.netbenthamdirect.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., tablet excipients). mdpi.com In the context of this compound, a stability-indicating method must be able to separate its peak from the main vildagliptin peak and all other known and unknown impurities. researchgate.netbenthamdirect.com

Chromatographic methods, such as RP-HPLC, achieve specificity by ensuring adequate resolution between adjacent peaks. nih.gov The specificity of a method is often confirmed by spiking the drug product with known impurities and demonstrating that there is no interference. mdpi.com Furthermore, forced degradation studies—exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light—are performed. researchgate.netnih.gov The method is considered specific if the analyte peak remains pure and is well-resolved from the peaks of any degradation products formed, which can be confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector. researchgate.netbenthamdirect.com

Linearity and Range: Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. researchgate.net For impurity quantification, this range typically spans from the limit of quantification (LOQ) to 150% of the impurity specification limit. researchgate.netbenthamdirect.com The linearity is evaluated by linear regression analysis, and a correlation coefficient (r²) value close to 0.999 is generally considered evidence of a strong linear relationship. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ is the lowest concentration that can be determined with suitable precision and accuracy. nih.gov These values are crucial as they define the sensitivity of the method for detecting trace impurities. ijpcbs.com LOD and LOQ are typically determined based on the signal-to-noise ratio, with common acceptance criteria being 3:1 for LOD and 10:1 for LOQ. amazonaws.comamazonaws.com

The table below summarizes typical validation parameters from various HPLC methods developed for vildagliptin and its impurities.

| Parameter | Reported Value / Range | Source Index |

|---|---|---|

| Linearity Range (Impurities) | LOQ to 150% of specification limit | researchgate.netbenthamdirect.com |

| Linearity Range (Vildagliptin) | 10-60 µg/mL | researchgate.net |

| Linearity Range (Vildagliptin) | 25-150 µg/mL | ijpcbs.com |

| Correlation Coefficient (r²) | >0.999 | nih.govresearchgate.net |

| LOD (R-enantiomer impurity) | 0.52 µg/mL | mdpi.com |

| LOQ (R-enantiomer impurity) | 1.58 µg/mL | mdpi.com |

| LOD (Vildagliptin) | 0.06 µg/mL | ijpcbs.com |

| LOQ (Vildagliptin) | 0.21 µg/mL | ijpcbs.com |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). amazonaws.com The percentage recovery is then calculated. High recovery rates, typically within a range of 90-110%, indicate an accurate method. nih.gov

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ijpcbs.com

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment. ijpcbs.com

Precision is reported as the relative standard deviation (%RSD) of the results. A low %RSD (typically ≤ 2%) demonstrates that the method is precise. ijpcbs.comamazonaws.com

The table below presents typical accuracy and precision data from validated methods for vildagliptin analysis.

| Parameter | Level | Reported Value | Source Index |

|---|---|---|---|

| Accuracy (% Recovery) | Impurities | 93.70 - 108.63% | nih.gov |

| Vildagliptin | 99.1 - 100.5% | researchgate.net | |

| Precision (%RSD) | Repeatability (Intra-day) | 0.30% | ijpcbs.com |

| Intermediate Precision (Inter-day) | 0.62% | ijpcbs.com |

Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. amazonaws.comamazonaws.com This provides an indication of its reliability during normal usage. Typical parameters that are varied include the flow rate of the mobile phase (e.g., ±0.2 mL/min), column temperature (e.g., ±2°C), and mobile phase composition (e.g., pH ±0.1, organic phase ratio ±2%). nih.govijpcbs.comamazonaws.com The method is considered robust if critical parameters like resolution and analyte quantification remain within acceptable limits despite these changes. nih.govnih.gov

Solution Stability: These studies are conducted to determine the stability of both the standard and sample solutions over a period of time under specific storage conditions (e.g., at room temperature). ijpcbs.com The solutions are analyzed at regular intervals (e.g., over 8 or 24 hours), and the results are compared to those of freshly prepared solutions. ijpcbs.com The solutions are considered stable if the percentage deviation or degradation is within acceptable limits, ensuring that the results are reliable throughout the analytical run. nih.gov

Impurity Profiling and Control Strategies in Pharmaceutical Development and Manufacturing

Methodologies for Comprehensive Impurity Profiling

The thorough analysis of impurities is a critical component of pharmaceutical quality control. For Vildagliptin (B1682220) Impurity A, a variety of analytical techniques are employed to ensure its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the determination of vildagliptin and its impurities. semanticscholar.orgijpsr.com These chromatographic techniques, often coupled with mass spectrometry (LC-MS), provide the sensitivity and specificity required for impurity profiling. nih.govresearchgate.net

A typical approach involves developing a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. researchgate.neteurekaselect.com Such methods are crucial for separating Vildagliptin Impurity A from the parent drug and other potential degradation products.

Identification of Specified, Unspecified, and Unknown Impurities

In the context of pharmaceutical quality control, impurities are categorized to streamline their management. amazonaws.com

Specified Impurities: These are impurities that are individually listed and limited with a specific acceptance criterion in the drug substance or drug product specification. mca.gm this compound, also known as Vildagliptin Amide Impurity or Vildagliptin IP Impurity B, is a specified impurity. synthinkchemicals.compharmaffiliates.com Its structure has been elucidated and it is monitored closely during the manufacturing process and stability studies. synthinkchemicals.com

Unspecified Impurities: These are impurities that are not individually listed but are limited by a general acceptance criterion. mca.gm

Unknown Impurities: These are impurities for which a structural characterization has not been achieved and that are identified solely by qualitative analytical properties (e.g., chromatographic retention time). researchgate.net

The goal of impurity profiling is to identify and characterize all impurities present at levels above the established identification threshold. synthinkchemicals.com

Reporting and Identification Thresholds for Impurities

Regulatory bodies like the International Council for Harmonisation (ICH) have established thresholds for reporting and identifying impurities in new drug substances and products. ich.orgikev.org These thresholds are based on the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2g/day | 0.05% | 0.10% | 0.15% |

| > 2g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) and Q3B(R2) Guidelines amazonaws.commca.gmich.org

Any impurity found at a level greater than the reporting threshold must be reported. mca.gm If an impurity exceeds the identification threshold, efforts must be made to determine its structure. ikev.org Impurities present at levels higher than the qualification threshold must be qualified, meaning their biological safety must be established. mdpi.com

Forced Degradation Studies (Stress Testing) for Degradation Pathway Elucidation

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products, such as this compound. nih.govresearchgate.net These studies involve subjecting the drug to conditions more severe than those it would encounter during storage. scholasticahq.com

Application of Acidic, Basic, Oxidative, Photolytic, Aqueous, and Thermal Stress

Vildagliptin has been shown to degrade under various stress conditions, leading to the formation of Impurity A and other degradation products.

Acidic and Basic Conditions: Vildagliptin degrades in both acidic and basic media. nih.govscholasticahq.com Under basic conditions, the hydrolysis of the nitrile group in vildagliptin can lead to the formation of the amide impurity, this compound. mdpi.comnih.gov

Oxidative Conditions: Significant degradation of vildagliptin occurs in the presence of oxidizing agents like hydrogen peroxide, also resulting in the formation of Impurity A. nih.goveurekaselect.commdpi.com

Thermal Stress: While some studies show vildagliptin to be relatively stable under thermal stress, others have observed degradation and the formation of impurities at elevated temperatures. scholasticahq.comoup.com

Photolytic and Aqueous Stress: Vildagliptin appears to be more stable under photolytic (light) and neutral aqueous conditions, with no significant degradation observed in some studies. scholasticahq.comdoaj.org

The following table summarizes the formation of degradation products under different stress conditions:

| Stress Condition | Degradants Observed |

| Acidic | One major degradant scholasticahq.com |

| Basic | Three major degradants scholasticahq.com |

| Oxidative | Five major degradants scholasticahq.com |

| Neutral Hydrolysis | One major degradant scholasticahq.com |

| Thermal | No significant degradants in some studies scholasticahq.com |

| UV Light | No significant degradants in some studies scholasticahq.com |

Investigation of Excipient Compatibility and Interaction Effects on Impurity Formation

Excipients are inactive ingredients in a pharmaceutical formulation, but they can sometimes interact with the active pharmaceutical ingredient, leading to the formation of impurities. nih.govgoogle.com Vildagliptin, having a secondary amino group, is susceptible to incompatibilities with certain excipients, especially those with acidic properties. google.com

Compatibility studies are performed to assess the potential for interactions between vildagliptin and various excipients. nih.govimpactfactor.org It has been noted that the presence of certain excipients can either promote or inhibit the degradation of vildagliptin. scholasticahq.com For example, some studies have shown that excipients like lactose and sucrose can offer some protection against degradation under acidic and alkaline conditions, respectively. nih.govdoaj.org However, DPP-4 inhibitors with primary or secondary amino groups, like vildagliptin, can be incompatible with excipients such as microcrystalline cellulose (B213188) and sodium starch glycolate. nih.gov

Process Optimization for Minimizing Impurity A Formation

Controlling the formation of this compound requires a multi-faceted approach that includes optimizing the manufacturing process and formulation.

One strategy to minimize impurity formation is to carefully select excipients that are compatible with vildagliptin. google.com Another approach involves modifying the manufacturing process itself. For instance, in formulations containing both vildagliptin and metformin, adding vildagliptin after the granulation of metformin can help avoid the formation of impurities. google.com

The development of robust and stable formulations is a key objective, and this involves selecting excipients that enhance the physicochemical properties and stability of the drug substance. google.com The use of techniques like Quality by Design (QbD) can aid in the systematic development and optimization of formulations to ensure minimal impurity levels. japsonline.com Furthermore, the synthesis process for vildagliptin and its impurities is also an area of focus for optimization to control the impurity profile from the outset. google.comgoogle.com

Development of Improved Synthetic Routes

The control of impurities in an active pharmaceutical ingredient (API) begins at the synthesis stage. For Vildagliptin, the development of improved synthetic routes is paramount to minimizing the formation of this compound and other related substances. Research has focused on creating practical, convenient, and high-yielding processes that not only improve the purity of the final product but also avoid the use of expensive or hazardous reagents.

One improved synthetic approach for a main vildagliptin impurity starts from L-proline and avoids expensive starting materials like L-prolinamide. asianpubs.orgresearchgate.net This method also circumvents the need for column chromatography for isolation, shortens reaction times, and improves the product's purity. asianpubs.org Another patented method for preparing a vildagliptin amide impurity involves reacting L-prolinamide with chloroacetyl chloride to form an intermediate, which then reacts with 3-amino-adamantane amine alcohol. google.com This process is described as simple and short, yielding an impurity with a purity of up to 98.5%. google.com The synthesis of vildagliptin impurities can also be achieved through chloroacetylation, amination, dehydration, and substitution reactions starting from L-proline and 3-amino-1-adamantanol.

A comparative overview of synthetic strategies is presented below:

| Parameter | Traditional Route | Improved Route |

| Starting Material | L-prolinamide asianpubs.org | L-proline asianpubs.orgresearchgate.net |

| Key Reagents | Trifluoroacetic anhydride (TFAA) asianpubs.org | Chloroacetyl chloride google.com |

| Purification | Column chromatography required asianpubs.org | Column chromatography avoided asianpubs.org |

| Overall Yield | Low (approx. 16.2%) asianpubs.org | High (approx. 50.64%) asianpubs.org |

| Purity | Approx. 95.8% asianpubs.org | Approx. 98.17% asianpubs.org |

These improved routes demonstrate a significant advancement in controlling the impurity profile of Vildagliptin from its chemical inception, providing a higher quality material for subsequent formulation. asianpubs.org

Implementation of Effective Purification Techniques

Even with optimized synthetic routes, the presence of impurities may necessitate robust purification techniques. For Vildagliptin and its impurities, methods such as recrystallization and preparative chromatography are essential for achieving the high purity standards required by pharmacopeias.

Recrystallization is a commonly employed technique. One method involves purifying a crude product by recrystallizing it from a mixture of ethyl acetate (B1210297) and methanol (B129727) (1:1) to obtain colorless crystals with high purity. asianpubs.org Another purification process for a crude Vildagliptin product involves using silica gel to adsorb polar impurities, specifically the raw material 3-amino-1-adamantanol. google.comgoogle.com This is followed by recrystallization from solvents like toluene, methylene (B1212753) dichloride, ethyl acetate, acetone, or methanol at a controlled temperature of 0-5°C. google.comgoogle.com This combined approach can effectively reduce the level of key impurities to below 0.05%. google.com

Preparative chromatography, including flash chromatography and supercritical fluid chromatography (SFC), offers a more sophisticated approach for isolating specific impurities. nih.gov For instance, an unknown impurity in Vildagliptin and Metformin tablets was first enriched using flash chromatography and then further purified by preparative SFC to achieve a purity of 95%, allowing for its structural characterization. nih.gov

A summary of purification techniques is provided in the table below:

| Technique | Description | Application Example |

| Recrystallization | A process of dissolving the crude product in a suitable solvent and allowing it to crystallize out, leaving impurities in the solution. | Purifying crude Vildagliptin impurity from an ethyl acetate/methanol mixture to achieve 98.17% purity. asianpubs.org |

| Silica Gel Adsorption | Utilizes silica gel to adsorb polar impurities from a solution of the crude product. | Removing excess 3-amino-1-adamantanol from crude Vildagliptin, followed by recrystallization. google.comgoogle.com |

| Preparative Chromatography | A chromatographic technique used to purify and isolate quantities of a compound. | Isolating a novel inner salt impurity from Vildagliptin tablets using flash chromatography and preparative SFC for subsequent structural analysis. nih.gov |

These techniques are critical final steps in ensuring the API meets stringent quality specifications before it is incorporated into a final drug product.

Development of Stability-Indicating Analytical Methods

To accurately monitor and control impurities like this compound throughout the product lifecycle, the development of stability-indicating analytical methods is crucial. These methods must be able to separate the API from any potential degradation products and process-related impurities that might appear under various stress conditions.

A novel gradient stability-indicating RP-HPLC method has been developed for the quantitative determination of known and unknown impurities in Vildagliptin tablets. researchgate.net This method utilizes a Hypersil ODS column and a mobile phase consisting of a perchloric acid buffer, methanol, and acetonitrile (B52724). researchgate.net The method was validated according to ICH guidelines and proved to be linear, accurate, and precise. researchgate.net Forced degradation studies showed that Vildagliptin degraded significantly under oxidative and alkaline stress conditions, and the method was able to resolve the degradation products from the main peak, confirming its stability-indicating nature. researchgate.net

Further studies have explored the chemical stability of Vildagliptin under various stress conditions, including extreme pH and oxidation, to identify degradation products. nih.gov One such study identified a major degradant under acidic and basic conditions and multiple degradants under oxidative conditions using an RP-HPLC method. scholasticahq.com Another UHPLC-DAD-MS method was used to identify degradation products, revealing that Vildagliptin is particularly unstable in oxidative environments. nih.gov The development of these methods is essential for understanding the degradation pathways and ensuring the quality control of Vildagliptin. nih.govresearchgate.net

Key parameters of a developed stability-indicating method are outlined below:

| Parameter | Details |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |

| Column | Hypersil ODS (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient mixture of Perchloric acid Buffer, methanol, and acetonitrile researchgate.net |

| Detection | UV at 210 nm researchgate.netamazonaws.com |

| Stress Conditions Tested | Acidic, alkaline, oxidative, thermal, photolytic researchgate.netresearchgate.netimpactfactor.org |

| Outcome | The method successfully separated Vildagliptin from its degradation products and impurities, proving its specificity and stability-indicating capability. researchgate.net |

Synthesis and Application of this compound as a Reference Standard

The availability of pure reference standards for impurities is a prerequisite for accurate analytical testing. This compound is synthesized not as an undesirable byproduct, but purposefully as a high-purity reference material for analytical applications.

A practical, four-step synthesis for the main impurity of Vildagliptin has been developed, starting from L-proline. asianpubs.orgresearchgate.netasianpubs.org This method is designed to be high-yielding and convenient, providing material of sufficient quality and quantity to be used as a reference marker in analytical methods to determine the chemical purity of Vildagliptin. asianpubs.orgasianpubs.org The synthesized impurity is thoroughly characterized using techniques like NMR, IR, HPLC, and LC/MS to confirm its structure and purity. asianpubs.org

Utility in Analytical Method Development and Validation

This compound, as a certified reference standard, is indispensable for the development and validation of analytical methods. synthinkchemicals.com These standards are used to confirm the specificity of methods, ensuring that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities.

During method validation, the reference standard is used to determine key parameters like linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). amazonaws.comresearchgate.net For instance, a novel HPLC-MS method was developed to quantify potentially genotoxic impurities in Vildagliptin, and the validation would have relied on well-characterized standards for these impurities. nih.gov The availability of these standards ensures that analytical methods are robust, reliable, and fit for their intended purpose in a regulated pharmaceutical environment. synthinkchemicals.com

Regulatory Landscape and Quality Control Frameworks for Vildagliptin Impurities

Compliance with International Conference on Harmonisation (ICH) Guidelines

The ICH has developed a series of guidelines that address the various aspects of quality, safety, efficacy, and multidisciplinary topics related to pharmaceuticals. For the control of impurities like Vildagliptin (B1682220) Impurity A, three guidelines are of particular importance: ICH Q3A(R2), ICH Q3B(R2), and ICH M7(R1).

The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. vivanls.comgmp-compliance.org This guideline is fundamental in controlling impurities that may arise during the manufacturing process of the Vildagliptin active pharmaceutical ingredient (API). ich.org It establishes thresholds for reporting, identifying, and qualifying impurities. youtube.com

The guideline outlines three key thresholds based on the maximum daily dose of the drug substance: medcraveonline.com

Reporting Threshold: The level above which an impurity must be reported in the registration application.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which the biological safety of an impurity must be established.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For Vildagliptin Impurity A, any amount detected above the reporting threshold in the drug substance must be documented. If it exceeds the identification threshold, its chemical structure must be confirmed. Should the level surpass the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion in the drug substance specification. ich.org

Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. ich.org It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. medcraveonline.comeuropa.eu this compound, if it forms during the manufacturing of the final dosage form or during its shelf life, falls under the purview of this guideline.

Similar to ICH Q3A(R2), this guideline also sets thresholds for reporting, identification, and qualification of degradation products, which are dependent on the maximum daily dose of the drug product. medcraveonline.comich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.5% or 100 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.15% | 0.15% |

TDI: Total Daily Intake

The guideline requires that degradation profiles of batches from the proposed commercial process be compared with those of batches used in development, and any discrepancies should be discussed. europa.eu If this compound is present in the final drug product above the qualification threshold, its safety must be justified. youtube.com

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgveeprho.com This is a critical consideration for any impurity, including this compound, as mutagenic impurities are typically controlled at much lower levels than non-mutagenic impurities. toxminds.com

The guideline classifies impurities into five classes based on their mutagenic and carcinogenic potential: veeprho.comtoxminds.com

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the API, with no mutagenicity data.

Class 4: Alerting structure, related to the API which is non-mutagenic.

Class 5: No structural alerts for mutagenicity.

| Class | Definition | Proposed Control Action |

|---|---|---|

| 1 | Known mutagenic carcinogens | Control at or below a compound-specific acceptable limit |

| 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC) |

| 3 | Alerting structure, no mutagenicity data | Control at or below the TTC |

| 4 | Alerting structure, but shared with a non-mutagenic API or related compound | Treat as a non-mutagenic impurity (as per ICH Q3A/B) |

| 5 | No structural alerts or sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity (as per ICH Q3A/B) |

For this compound, a hazard assessment is necessary to determine its mutagenic potential. ich.org This typically involves computational toxicology assessments and, if necessary, experimental assays like the Ames test. toxminds.com If this compound is classified as a Class 4 or 5 impurity, it can be controlled according to ICH Q3A/B guidelines. mdpi.com However, if it falls into Class 1, 2, or 3, more stringent control measures, such as limiting daily intake to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , are required. ich.orgich.org

Qualification of Impurities

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org When an impurity like this compound is present at a level above the qualification threshold defined in ICH Q3A/B, a dedicated qualification process is initiated. veeprho.com

Establishing acceptable limits for impurities involves a comprehensive risk-based approach. The primary strategy is to demonstrate that the impurity has been adequately tested in safety and/or clinical studies. veeprho.com An impurity is considered qualified if its level in a new drug substance or product is less than or equal to the level administered in relevant safety studies. medcraveonline.com

Other strategies include:

Literature Review: Citing data from published scientific literature to support the safety of the impurity.

Metabolite Data: If the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified. medcraveonline.comeuropeanpharmaceuticalreview.com

Structural Analogy: Justifying the safety based on the toxicological data of structurally similar compounds (read-across). chemsafe-consulting.com

For non-mutagenic impurities, if the above strategies are not sufficient, dedicated toxicology studies may be required. These are typically repeat-dose toxicity studies of a minimum of 14 days and a maximum of 90 days in the most appropriate animal species. ich.orgveeprho.com

When dedicated toxicology studies are necessary to qualify an impurity, key non-clinical data points are used to establish a safe level for human exposure.

No-Observed-Adverse-Effect Level (NOAEL): This is the highest dose administered in a toxicology study that does not produce any statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control. sysrevpharm.orgnih.gov The NOAEL is a critical starting point for determining a safe human dose. mdpi.com

Human Equivalent Dose (HED): Since metabolic rates and other physiological parameters differ between animals and humans, the NOAEL from an animal study cannot be directly applied to humans. sysrevpharm.org The HED is calculated from the NOAEL by using allometric scaling, which takes into account the differences in body surface area between the animal species and humans. medcraveonline.comfda.gov The FDA provides a formula for this conversion:

HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal weight [kg] / Human weight [kg])^(1-0.67) sysrevpharm.org

Once the HED is determined, a safety factor is typically applied to account for inter-species and intra-species variability, as well as the severity of any observed toxicities. fda.gov A standard safety factor of 10 is often used. fda.gov This process allows for the establishment of a scientifically justified acceptable daily intake for this compound, ensuring patient safety while maintaining the quality of the final drug product.

Implementation of Quality by Design (QbD) Principles in Impurity Management

The management of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug safety and efficacy. This compound, chemically known as (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, is a key process intermediate in the synthesis of the anti-diabetic drug Vildagliptin. Its effective control is paramount to the quality of the final drug substance. The application of Quality by Design (QbD) principles provides a systematic and science-based framework for proactively managing impurities like this compound.

QbD is a systematic approach to development that begins with predefined objectives and emphasizes product understanding, process understanding, and process control. The core of the QbD philosophy is to build quality into the product rather than relying on end-product testing. For impurity management, this involves a comprehensive understanding of how raw material attributes and process parameters can affect the formation, consumption, and purge of impurities throughout the manufacturing process.

A key step in implementing QbD is a thorough risk assessment to identify which material attributes and process parameters are critical to controlling the levels of this compound. This compound is the penultimate intermediate that reacts with 3-amino-1-adamantanol to form Vildagliptin. Therefore, the primary risk is its carryover as an unreacted starting material into the final drug substance. A risk assessment would identify the critical process parameters (CPPs) of this final synthesis step that could impact the level of residual Impurity A.

| Potential Failure Mode (Cause) | Potential Effect | Risk Mitigation & Control Strategy (QbD Approach) |

| Incomplete reaction | High levels of residual this compound in the final product. | Process Understanding & Control: Utilize Design of Experiments (DoE) to define a "design space" for critical process parameters (CPPs) such as reaction temperature, time, and stoichiometry of reactants. Implement Process Analytical Technology (PAT) for real-time monitoring to ensure the reaction goes to completion. |

| Impurity in starting material | Introduction of related substances that could be carried through the process. | Material Attribute Control: Establish stringent specifications for the purity of (S)-2-cyanopyrrolidine and chloroacetyl chloride, the precursors to Impurity A. |

| Ineffective purification/crystallization | Failure to remove residual Impurity A from the crude Vildagliptin. | Process Optimization: Optimize crystallization parameters (e.g., solvent system, temperature profile, cooling rate) to effectively purge Impurity A. Validate the purification process to demonstrate consistent removal. |

| Degradation | Formation of new degradation products. | Stability Studies: Conduct forced degradation studies to understand the degradation pathways of Vildagliptin and its intermediates under various stress conditions (acidic, basic, oxidative). |

Through the QbD paradigm, Design of Experiments (DoE) is employed to systematically study the effects of identified CPPs on the final concentration of this compound. This multivariate approach allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. Operating within this defined design space ensures that the level of this compound is consistently controlled.

| Critical Process Parameter (CPP) | Impact on this compound Level | Justification |

| Reaction Temperature | An increase in temperature generally increases the reaction rate, leading to lower residual Impurity A. However, excessively high temperatures could lead to degradation. | The final coupling reaction requires sufficient energy to proceed to completion. The optimal temperature range must be identified to maximize the consumption of Impurity A while minimizing the formation of degradation products. |

| Molar Ratio of Reactants | An optimal molar ratio of 3-amino-1-adamantanol to Impurity A is critical. An insufficient amount of the adamantanol derivative will result in unreacted Impurity A. | Stoichiometry directly dictates the extent of the reaction. A slight excess of the amine component is often used to drive the reaction to completion. |

| Reaction Time | Sufficient reaction time is necessary for the reaction to proceed to completion, thereby minimizing the level of unreacted Impurity A. | Kinetic studies as part of process understanding will define the required time to achieve the desired level of conversion. |

| Solvent Quality and Type | The solvent system can affect the solubility of reactants and the reaction rate, influencing the level of residual Impurity A. | The choice of solvent (e.g., isopropanol, ethanol) can impact reaction kinetics and the subsequent crystallization process, which is crucial for impurity purging. |

A cornerstone of the QbD approach is a robust control strategy, which includes raw material controls, in-process controls, and final product testing. This strategy is based on the enhanced process understanding gained during development. For this compound, the control strategy would involve stringent specifications for incoming materials, real-time monitoring of CPPs during the reaction, and the use of validated analytical methods to quantify the impurity in the final active pharmaceutical ingredient (API).

Advanced analytical techniques are essential for the successful implementation of QbD in impurity management. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed for the detection and quantification of this compound. The development of these analytical methods can itself be guided by Analytical QbD (AQbD) principles to ensure they are robust and fit for purpose.

| Analytical Technique | Principle | Typical Conditions for this compound | Reference |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Mixture of phosphate (B84403) buffer and acetonitrile (B52724)/methanol (B129727)Detection: UV at 210-220 nm | |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns for faster and more efficient separations. | Column: C18Mobile Phase: Isocratic elution with phosphate buffer and acetonitrileDetection: Photodiode Array (PDA) | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification. | Used for structural elucidation and sensitive quantification, especially for genotoxic impurities. |

By implementing QbD principles, manufacturers can move from a reactive to a proactive approach for controlling impurities like this compound. This results in a more robust manufacturing process, a deeper understanding of the factors that impact product quality, and ultimately ensures the consistent production of high-quality, safe, and effective Vildagliptin.

Advanced Research Perspectives and Future Directions in Vildagliptin Impurity a Studies

In-silico Modeling and Predictive Analytics for Impurity Formation